4-Hydroxy Mexiletine

Description

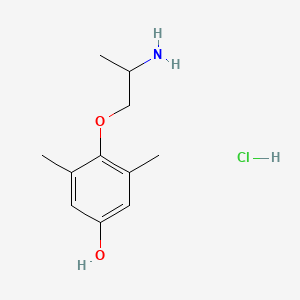

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-aminopropoxy)-3,5-dimethylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVTPUSDCYBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(C)N)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857800 | |

| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123363-66-6 | |

| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Biotransformation and Metabolic Pathways of 4 Hydroxy Mexiletine

Formation of 4-Hydroxy Mexiletine (B70256) from Mexiletine

The creation of 4-hydroxy mexiletine, also known as p-hydroxy-mexiletine (PHM), is a major metabolic pathway for mexiletine. nih.govnih.gov This process involves the aromatic hydroxylation of the parent compound.

The hydroxylation of mexiletine to form this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. regionostergotland.seeuropa.eu Specifically, CYP2D6 is the main enzyme responsible for this aromatic hydroxylation. nih.govnih.govdrugbank.com The formation of this compound is genetically determined and linked to the polymorphic activity of CYP2D6. nih.gov

While CYP2D6 is the principal catalyst, CYP1A2 also contributes to the metabolism of mexiletine, including the formation of this compound. regionostergotland.semdpi.comdrugs.com However, the intrinsic clearance for this compound formation by CYP2D6 is significantly higher than that by CYP1A2, indicating CYP2D6's predominant role. nih.gov Studies have shown that the contribution of CYP1A2 to this specific metabolic pathway is less significant compared to its role in other metabolic routes of mexiletine, such as N-oxidation. nih.govtandfonline.com The involvement of CYP2D6 is further supported by inhibition studies, where quinidine, a specific inhibitor of CYP2D6, strongly inhibits the formation of this compound. nih.govnih.gov

| CYP Isoform | Role in this compound Formation | Supporting Evidence |

|---|---|---|

| CYP2D6 | Primary enzyme responsible for aromatic hydroxylation to form this compound. nih.govnih.govdrugbank.com | Genetic polymorphism linkage, significant inhibition by quinidine. nih.govnih.govnih.gov |

| CYP1A2 | Contributes to the formation of this compound, but to a lesser extent than CYP2D6. regionostergotland.semdpi.comdrugs.com | Lower intrinsic clearance compared to CYP2D6 for this pathway. nih.gov |

Mexiletine is a chiral drug, and its metabolism exhibits stereoselectivity. The formation of this compound is favored for the S-(+)-enantiomer of mexiletine. nih.gov In vitro studies using human liver microsomes have demonstrated that the intrinsic clearance for the parahydroxylation to form this compound is higher for S-(+)-mexiletine compared to R-(-)-mexiletine. nih.gov Conversely, the aliphatic hydroxylation to form hydroxymethylmexiletine shows a preference for the R-(-)-enantiomer. nih.gov

In vitro studies using human liver microsomes have been crucial in elucidating the kinetic parameters of this compound formation. For the formation of p-hydroxymexiletine (PHM) in microsomes from individuals with the wild-type CYP2D61/1 genotype, the Michaelis-Menten constant (Km) was found to be 16 µM and the maximum velocity (Vmax) was 26 pmol/min/mg. nih.gov The intrinsic clearance (Vmax/Km) was calculated to be 1.6 ml/min/mg. nih.gov

The presence of the CYP2D610 allele, which is associated with decreased enzyme activity, significantly alters these kinetics. In microsomes from individuals with CYP2D61/10 and *10/10 genotypes, the Km values for PHM formation were higher (40 µM and 127 µM, respectively), and the Vmax values were lower (11 and 6 pmol/min/mg, respectively). nih.gov This results in a substantial decrease in intrinsic clearance to 0.3 and 0.05 ml/min/mg, respectively, demonstrating a gene-dose effect. nih.gov

Inhibition studies have further confirmed the specificity of the enzymes involved. Quinidine, a potent and specific inhibitor of CYP2D6, has been shown to abolish the formation of this compound. nih.gov Furafylline, a specific inhibitor of CYP1A2, also inhibits the formation of this compound, but to a lesser extent. nih.gov

| CYP2D6 Genotype | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) (ml/min/mg) |

|---|---|---|---|

| 1/1 | 16 | 26 | 1.6 |

| 1/10 | 40 | 11 | 0.3 |

| 10/10 | 127 | 6 | 0.05 |

Stereoselective Aspects of this compound Formation

Further Metabolic Fates of this compound

Following its formation, this compound undergoes further metabolic transformations, primarily through Phase II conjugation reactions.

The major Phase II metabolic route for mexiletine and its hydroxylated metabolites, including this compound, is glucuronidation. europa.eufda.govresearchgate.net Several of the metabolites resulting from Phase I metabolism, such as p-hydroxymexiletine, are conjugated with glucuronic acid. regionostergotland.sedrugs.com Glucuronide metabolites can account for about 30% of the administered dose of mexiletine. researchgate.net While N-hydroxymexiletine glucuronide has been identified as a major conjugate, the glucuronidation of this compound is also a significant pathway. capes.gov.brpharmgkb.org

Sulfate (B86663) conjugation is another Phase II pathway, although less is specifically documented for this compound compared to other metabolites. Stereoselective sulfate conjugation has been observed for other similar compounds, suggesting it may also play a role in the metabolism of this compound. nih.gov

While aromatic hydroxylation to this compound is a major Phase I pathway, other biotransformations of mexiletine also occur, such as aliphatic hydroxylation to form hydroxymethylmexiletine, and N-oxidation to form N-hydroxymexiletine. regionostergotland.seeuropa.euscialert.net These metabolites can also undergo further Phase II conjugation. regionostergotland.seeuropa.eu For instance, N-hydroxymexiletine is conjugated to form N-hydroxymexiletine glucuronide. capes.gov.brpharmgkb.org Another identified Phase II metabolite is mexiletine carbonyloxy β-D-glucuronide, which is a direct conjugate of the parent drug. nih.govnih.gov

Glucuronidation and Sulfate Conjugation Pathways

In Vitro and Non-Human In Vivo Models for Biotransformation Studies

The biotransformation of mexiletine, particularly its hydroxylation to form this compound, is investigated through several established laboratory models. These systems allow for the detailed characterization of metabolic pathways under controlled conditions.

Liver Microsomal and S9 Fraction Incubation Systems

Liver subcellular fractions, such as microsomes and the S9 fraction, are fundamental tools for studying the Phase I metabolism of xenobiotics. tandfonline.com Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative drug metabolism. nih.govresearchgate.net The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions. tandfonline.com

In vitro studies using human liver microsomes have been instrumental in characterizing the formation of p-hydroxymexiletine (PHM), also known as this compound, and hydroxymethylmexiletine (HMM). These reactions are confirmed to be catalyzed by CYP enzymes due to their localization in the microsomal fraction, their dependence on the cofactor NADPH, and their inhibition by known P450 inhibitors like carbon monoxide (CO), SKF 525-A, metyrapone, and quinidine. nih.gov

Kinetic studies performed with microsomes from different human livers show variability in the rate of metabolite formation, reflecting inter-individual differences in enzyme activity. nih.gov Despite variations in the maximum reaction velocity (Vmax), the Michaelis-Menten constant (Km) for the formation of both PHM and HMM remains relatively consistent across different liver preparations, suggesting a common enzyme or closely related isozymes are responsible for these metabolic pathways. nih.gov

Table 1: Kinetic Parameters for Mexiletine Hydroxylation in Human Liver Microsomes This table presents the range of kinetic values observed in studies using human liver microsomes to characterize the formation of this compound (PHM) and hydroxymethylmexiletine (HMM).

| Parameter | This compound (PHM) Formation | Hydroxymethylmexiletine (HMM) Formation |

|---|---|---|

| Km (µM) | ~3.3 - 133.3 (Range Examined) | ~3.3 - 133.3 (Range Examined) |

| Vmax Range | 7.8-fold variation between livers | 7.2-fold variation between livers |

Data sourced from a study on mexiletine biotransformation in human liver cell preparations. nih.gov

Recombinant Enzyme Expression Systems for Isoform Specificity

To identify the specific CYP isoforms responsible for the metabolism of mexiletine, researchers utilize recombinant enzyme expression systems. These systems, often involving cDNA-expressed human CYP enzymes in host cells like B-lymphoblastoid cell lines or insect cells, allow for the investigation of a single enzyme's activity in isolation. nih.govmdpi.com This approach avoids the confounding metabolic activities of other enzymes present in liver microsomes. evotec.com

Studies using these systems have definitively identified CYP2D6 as the principal enzyme catalyzing the formation of this compound (p-hydroxymexiletine). nih.gov CYP1A2 has also been shown to contribute to this metabolic pathway, albeit to a lesser extent. nih.goveuropa.eu The formation of another metabolite, N-hydroxymexiletine, is primarily catalyzed by CYP1A2, with smaller contributions from CYP2E1 and CYP2B6. europa.eunih.gov

The relative contribution of CYP2D6 and CYP1A2 to this compound formation in human liver microsomes has been estimated to be approximately 76-98% and 8-29%, respectively. nih.gov The use of specific chemical inhibitors in these systems further clarifies enzyme contributions. For instance, quinidine, a potent CYP2D6 inhibitor, strongly inhibits the formation of this compound, while furafylline, a CYP1A2 inhibitor, shows a lesser but significant inhibitory effect. nih.gov

Table 2: Contribution of Specific CYP Isoforms to Mexiletine Hydroxylation This table summarizes findings on the specific activities and relative contributions of the primary enzymes involved in the formation of this compound (p-hydroxymexiletine) and 2-hydroxymexiletine, based on studies with recombinant human CYPs. nih.gov

| CYP Isoform | Metabolite Formed | Specific Activity (fmol/min/pmol P450) | Estimated Contribution in Human Liver Microsomes |

|---|---|---|---|

| CYP2D6 | p-hydroxymexiletine | 1058 | 75.8% - 98.1% |

| CYP1A2 | p-hydroxymexiletine | 2.5 | 7.9% - 29.0% |

| CYP2D6 | 2-hydroxymexiletine | 1196 | 59.6% - 70.8% |

| CYP1A2 | 2-hydroxymexiletine | 3.6 | 6.5% - 29.4% |

Data derived from studies using microsomes from human B-lymphoblastoid cells expressing specific human CYP enzymes. nih.gov

Isolated Cell Line and Tissue Slice Models

Isolated cell lines provide a more integrated system than subcellular fractions for studying drug metabolism and its subsequent effects. Human cell lines such as HepG2 are used to investigate the impact of compounds on cellular pathways, for example, through luciferase reporter assays. For metabolic studies, cell lines genetically engineered to express a single human CYP enzyme, such as human B-lymphoblastoid cells or Chinese Hamster Ovary (CHO) cells, are valuable for determining the role of specific enzymes in metabolizing a drug. nih.govmdpi.com Studies with B-lymphoblastoid cells expressing CYP2D6 and CYP1A2 were crucial in quantifying the specific contributions of these enzymes to the formation of this compound. nih.gov Furthermore, cell lines like HEK293, often transfected to express specific ion channels, are used extensively to study the pharmacological and toxicological effects of mexiletine and its metabolites. researchgate.netoup.comresearchgate.net

Tissue slice models, typically using precision-cut slices from the liver or heart, offer a way to study drug effects in the context of intact tissue architecture. researchgate.netnih.gov These models have been employed to assess the electrophysiological effects of mexiletine on cardiac tissue. researchgate.netnih.govnih.gov While these studies provide insight into the pharmacodynamics of the parent drug at the tissue level, specific research detailing the metabolic conversion of mexiletine to this compound within these tissue slice models is not extensively documented in the available literature.

Comparative Metabolic Profiling in Animal Models (e.g., Rat, Mouse)

Animal models are essential for understanding the in vivo metabolism and disposition of drugs before human trials. Studies in rats, mice, rabbits, guinea pigs, and hamsters have been conducted to characterize the metabolites of mexiletine. nih.govregionostergotland.se

Table 3: Production of Meta-Hydroxymexiletine in Hepatic Microsomes of Various Species This table shows the species in which the in vitro production of meta-hydroxymexiletine from mexiletine has been confirmed using liver microsomes. nih.gov

| Species | Production of Meta-Hydroxymexiletine Confirmed |

|---|---|

| Rat | Yes |

| Guinea Pig | Yes |

| Hamster | Yes |

| Rabbit | Yes |

| Mouse | Yes |

Data sourced from a study identifying a novel metabolite of mexiletine. nih.gov

Analytical Methodologies for 4 Hydroxy Mexiletine Quantification and Identification in Research Samples

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of 4-hydroxy mexiletine (B70256) in complex research samples such as plasma and urine. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully employed, often requiring specific method development to achieve the desired resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the quantification of mexiletine and its metabolites. The development of a robust HPLC-UV method involves careful optimization of the stationary phase, mobile phase composition, and detector wavelength to ensure adequate separation and sensitivity for 4-hydroxy mexiletine.

One established method allows for the simultaneous determination of mexiletine, this compound (p-hydroxymexiletine), hydroxymethylmexiletine, and their corresponding alcohols. capes.gov.br This method utilizes a single-step extraction from biological samples with a solvent mixture of diisopropyl ether-dichloromethane-propan-2-ol. capes.gov.br Chromatographic separation is achieved on a deactivated Supelcosil LC8-DB column with UV detection at a wavelength of 203 nm. capes.gov.br This approach provides a reproducible recovery of over 75% for each compound and achieves a lower limit of detection of 2 ng/ml for both mexiletine and its metabolites. capes.gov.br

To enhance detection sensitivity, which can be a limitation for compounds with poor chromophores, pre-column or post-column derivatization techniques are often employed. nih.govnih.gov Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can significantly improve the UV absorbance of this compound, allowing for more sensitive detection. nih.gov Another approach involves derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which creates a product with strong absorbance at a higher wavelength (e.g., 458 nm), moving the detection away from potential interferences in the low UV range. nih.govresearchgate.net

The table below summarizes typical parameters for HPLC-UV method development.

| Parameter | Details | Purpose |

| Stationary Phase | Reversed-phase columns like C8 or C18 are common. capes.gov.brresearchgate.net | Provides separation based on hydrophobicity. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). researchgate.netmdpi.com | Elutes the compounds from the column; composition is optimized for resolution. |

| Detection | UV detector set at a specific wavelength (e.g., 203 nm, 262 nm). capes.gov.brresearchgate.net | Quantifies the analyte based on its absorbance of UV light. |

| Derivatization | Optional use of reagents like o-phthalaldehyde or NBD-Cl. nih.govresearchgate.net | Increases UV absorbance and detection sensitivity. |

Gas chromatography (GC) offers a high-resolution alternative for the analysis of this compound. Due to the polar nature of the hydroxyl and amine groups, derivatization is typically required to increase the volatility and thermal stability of the analyte for GC analysis. nih.gov Reagents such as hexamethyldisilazane (B44280) (HMDS) and trifluoroacetic anhydride (B1165640) (TFA) have been used for the qualitative identification of mexiletine's major metabolites, including this compound. nih.gov GC methods are often coupled with sensitive detectors like a nitrogen-selective detector (NSD) or a flame ionization detector (FID). nih.govglobalresearchonline.net

A significant advancement in this area is the use of enantioselective capillary GC. This technique allows for the direct separation of the enantiomers of mexiletine and its hydroxylated metabolites without prior derivatization of the enantiomers themselves. nih.gov One such method employs a heptakis(6-O-tert-butyl-dimethylsilyl-2,3-di-O-methyl)-beta-cyclodextrin column, which has been successfully applied to analyze urine samples and demonstrate stereoselectivity in the metabolism of mexiletine. nih.govsemanticscholar.org

The following table outlines key aspects of GC methodologies for this compound.

| Technique | Column Type | Derivatization | Key Finding |

| GC-MS | Standard capillary column | Required (e.g., HMDS, TFA) to increase volatility. nih.gov | Enables sensitive and specific identification and quantification of metabolites. nih.gov |

| Enantioselective Capillary GC | Cyclodextrin-based chiral column | Not required for enantiomer separation. | Allows for the direct separation and analysis of the individual enantiomers of this compound. nih.gov |

Since this compound is a chiral molecule, assessing the enantiomeric composition is vital for understanding stereoselective metabolism. Chiral separation techniques are designed to resolve the (R)- and (S)-enantiomers, which can be achieved through direct or indirect methods. eurekaselect.comresearchgate.net

Direct methods involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as Chiralpak AD, which is derived from a carbamoyl (B1232498) derivative of amylose, have proven effective for the direct HPLC separation of the enantiomers of this compound. nih.govnih.gov This approach has been used to quantify the enantiomers in both plasma and urine. nih.govnih.gov

Indirect methods involve a pre-column derivatization step where the enantiomers are reacted with a chiral derivatizing reagent to form diastereomers. eurekaselect.comresearchgate.net These diastereomeric pairs have different physicochemical properties and can be separated on a standard achiral column. nih.gov For instance, derivatization of p-hydroxymexiletine (PHM) and hydroxymethylmexiletine (HMM) with o-phthaldialdehyde and N-acetyl-l-cysteine creates diastereomers that can be resolved on a C18 column and monitored with high sensitivity using fluorescence detection. nih.gov

Capillary electrophoresis (CE) using cyclodextrins as chiral selectors is another powerful technique for the enantioseparation of mexiletine and its metabolites, including this compound. nih.govmdpi.com

The table below compares direct and indirect chiral separation approaches.

| Method | Principle | Example |

| Direct Separation | Use of a Chiral Stationary Phase (CSP) to resolve enantiomers. eurekaselect.com | HPLC with a Chiralpak AD column. nih.govnih.gov |

| Indirect Separation | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. eurekaselect.com | Pre-column derivatization with OPA/N-acetyl-l-cysteine followed by RP-HPLC. nih.gov |

Gas Chromatography (GC) and Enantioselective Capillary GC

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing unparalleled sensitivity for quantification and rich structural information for identification. It is most powerfully used in conjunction with a chromatographic inlet, such as liquid chromatography.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids. nih.govspringernature.com This technique combines the superior separation capabilities of LC with the high specificity of tandem mass spectrometry. For quantification, the instrument is typically operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and a resulting characteristic product ion is monitored. researchgate.net

A validated LC-MS/MS method has been developed for the enantioselective determination of this compound (PHM) in rat plasma. nih.gov The method involves liquid-liquid extraction, separation of the enantiomers on a Chiralpak® AD column, and detection by MS/MS. nih.gov This assay demonstrated excellent precision and accuracy, with a quantification limit as low as 0.2 ng/ml for each of the PHM enantiomers. nih.gov The high sensitivity and specificity of LC-MS/MS make it ideal for pharmacokinetic studies where metabolite concentrations can be very low. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for the identification and structural elucidation of unknown metabolites. pharmaron.comdergipark.org.tr Unlike nominal mass instruments, HRMS can determine the mass of an ion with an accuracy of a few parts per million (ppm), enabling the confident determination of its elemental composition. dss.go.thacs.org

In the context of drug metabolism, HRMS is used to analyze samples and identify potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, glucuronidation) of the parent drug. pharmaron.com For this compound, HRMS can confirm its identity by providing an exact mass that corresponds to the molecular formula C11H17NO2. The fragmentation pattern observed in the HRMS/MS spectrum provides further structural details, confirming the position of the hydroxyl group and other structural features. pharmaron.com This capability is essential for characterizing the complete metabolic pathway of mexiletine. nih.gov

Ionization Techniques and Fragmentation Patterns

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone for the sensitive and selective quantification of this compound in biological samples. gcms.cz The choice of ionization technique is critical for generating ions suitable for mass analysis.

Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation, making it ideal for analyzing drug metabolites. diva-portal.orggoogle.com In positive ion mode ESI, this compound is expected to readily form a precursor ion corresponding to its protonated molecule.

Subsequent collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer generates a characteristic fragmentation pattern, which is used for structural confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM). The fragmentation of hydroxylated mexiletine analogs typically involves cleavages related to the aminopropane side chain and the ether linkage. For hydroxylated analogs of mexiletine, a key fragmentation pathway observed is the loss of the aminopropane group, leading to a stable fragment ion. zenodo.org

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound This table is based on fragmentation patterns of structurally similar hydroxylated mexiletine analogs. zenodo.org

| Ion Type | m/z (Mass-to-Charge Ratio) | Proposed Structure/Fragment |

| Precursor Ion [M+H]⁺ | 196.13 | Protonated this compound |

| Product Ion | 150.07 | Ion resulting from the loss of the aminopropane side chain (C₃H₈N) |

| Product Ion | 135.04 | Ion corresponding to the hydroxylated dimethylphenol moiety after further fragmentation |

Note: The exact m/z values and relative abundances can vary depending on the specific mass spectrometer and collision energy used. oup.com

Spectroscopic Methods for Structural Confirmation (e.g., NMR Spectroscopy, UV-Vis Spectroscopy)

While mass spectrometry is powerful for detection and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for unambiguous structural confirmation, particularly when characterizing isolated metabolites or synthesized reference standards. wdh.ac.id

NMR Spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound. The introduction of a hydroxyl group onto the aromatic ring of mexiletine causes predictable shifts in the NMR spectrum compared to the parent compound. zenodo.org Specifically, the aromatic protons and carbons ortho and para to the new hydroxyl group will experience significant changes in their chemical shifts. nih.gov Two-dimensional NMR experiments, such as HSQC and HMBC, can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound Data is extrapolated from published spectra of closely related hydroxylated mexiletine analogs. zenodo.org

| Nucleus | Moiety | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | Aromatic Protons | ~6.7 - 7.1 |

| ¹H NMR | CH (aminopropane chain) | ~3.6 - 3.8 |

| ¹H NMR | O-CH₂ (ether linkage) | ~4.0 - 4.2 |

| ¹H NMR | Aliphatic CH₃ | ~1.4 |

| ¹³C NMR | C-OH (aromatic) | ~150 - 155 |

| ¹³C NMR | Aromatic Carbons | ~115 - 135 |

| ¹³C NMR | C-O (ether linkage) | ~74 - 75 |

| ¹³C NMR | C-N (aminopropane chain) | ~47 - 48 |

UV-Vis Spectroscopy is often used as a detection method in High-Performance Liquid Chromatography (HPLC). researchgate.net The aromatic ring in this compound acts as a chromophore, absorbing light in the UV region. The absorption maximum (λmax) for mexiletine hydrochloride in acidic solution is typically observed around 262 nm. researchgate.netnihs.go.jp The introduction of a hydroxyl group to the phenyl ring can cause a slight shift in the absorption maximum. For quantitative analysis via HPLC-UV, derivatization of the primary amine group with a chromogenic agent such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) can be performed to enhance sensitivity and shift the detection wavelength into the visible range (e.g., 458 nm), away from potential interferences. researchgate.net

Sample Preparation Strategies for Complex Biological Matrices in Research Settings

The analysis of this compound in biological fluids like plasma, serum, or urine requires extensive sample preparation to remove interfering endogenous components such as proteins and salts, and to concentrate the analyte. gcms.czdiva-portal.org

A critical first step in analyzing urine samples is often enzymatic hydrolysis. Metabolites like this compound can be excreted as glucuronide or sulfate (B86663) conjugates. nih.gov Treatment of the urine sample with enzymes like β-glucuronidase/arylsulfatase is necessary to cleave these conjugates and release the free metabolite for extraction and analysis. helsinki.fi

Common extraction techniques include:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma or serum samples. It involves adding a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample to denature and precipitate proteins, which are then removed by centrifugation. While fast, it may be less clean than other methods.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic). For the simultaneous extraction of mexiletine and its hydroxylated metabolites from serum, a solvent mixture such as diisopropyl ether-dichloromethane-propan-2-ol has been successfully used. capes.gov.br LLE can provide a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): This is a highly versatile and widely used technique that provides excellent sample cleanup and concentration. researchgate.net The process involves passing the liquid sample through a solid sorbent bed that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a different solvent. For mexiletine and its metabolites, reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are commonly employed. researchgate.nethelsinki.fi

Table 3: Comparison of Sample Preparation Techniques for this compound Analysis

| Method | Biological Matrix | Key Steps | Advantages | Disadvantages |

| Enzymatic Hydrolysis | Urine | Incubation with β-glucuronidase/arylsulfatase at a controlled pH and temperature. nih.govhelsinki.fi | Allows for the measurement of total metabolite concentration (conjugated + unconjugated). | Adds time to the procedure; requires careful optimization of reaction conditions. |

| Liquid-Liquid Extraction (LLE) | Plasma, Serum, Urine | pH adjustment of the aqueous sample, addition of an immiscible organic solvent, vortexing, centrifugation, and collection of the organic layer. capes.gov.br | High recovery for specific analytes; can be selective based on solvent choice and pH. | Can be labor-intensive and time-consuming; uses larger volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Plasma, Serum, Urine | Cartridge conditioning, sample loading, washing away interferences, and analyte elution. researchgate.net | High selectivity and concentration factors; provides very clean extracts; can be automated. | Higher cost per sample; method development can be more complex than LLE. |

Biochemical and Molecular Characterization of 4 Hydroxy Mexiletine in Non Clinical Systems

Sodium Channel Modulation in In Vitro Models

Electrophysiological Evaluation on Voltage-Gated Sodium Channels (e.g., hNav1.4, hNav1.5)

4-Hydroxy Mexiletine (B70256), a primary metabolite of mexiletine, has been the subject of in vitro electrophysiological studies to determine its effects on voltage-gated sodium channels. Research utilizing the vaseline-gap voltage-clamp method on native frog skeletal muscle fibres has shown that 4-hydroxy mexiletine blocks sodium currents (INa) in a voltage- and use-dependent manner. nih.gov This means the blocking effect is more pronounced at more depolarized membrane potentials and with higher frequencies of channel activation.

Specifically, at a concentration of 300 μM, this compound produced a tonic block of the peak sodium current (INa) of 48.0±2.9%. nih.gov The block is characterized by a hyperpolarizing shift in the steady-state inactivation (h∞) curve. For instance, 300 μM of this compound induced a 10.2±1.1 mV shift in the h∞ curve towards more negative potentials. nih.gov This indicates that the metabolite, similar to its parent compound, preferentially interacts with and stabilizes the inactivated state of the sodium channel. nih.gov

Studies on human sodium channel isoforms expressed in HEK293 cells have provided further insights. On the human skeletal muscle sodium channel (hNav1.4), this compound has been shown to be equipotent to mexiletine in producing both tonic and use-dependent block. ingentaconnect.comresearchgate.net However, on the human cardiac sodium channel (hNav1.5), another metabolite, m-hydroxymexiletine (MHM), was found to be approximately two-fold more potent than mexiletine in both tonic and phasic block. ingentaconnect.comresearchgate.net The effects of these compounds are typically evaluated by measuring the reduction of sodium current elicited by depolarizing pulses at different frequencies, such as 0.1 Hz for tonic block and 10 Hz for use-dependent block. researchgate.netnih.govfrontiersin.org

Comparison of Modulatory Potency and Efficacy with Mexiletine and Other Metabolites

A minor metabolite, m-hydroxymexiletine (MHM), stands out as it is about two-fold more potent than mexiletine on human cardiac sodium channels (hNav1.5) and equipotent on skeletal muscle channels (hNav1.4). ingentaconnect.comresearchgate.net MHM is significantly more active than both this compound and HMM in both tonic and use-dependent block. ingentaconnect.com

| Compound | Channel Type | Block Type | Potency vs. Mexiletine | Reference |

|---|---|---|---|---|

| This compound (PHM) | Frog Skeletal Muscle | Tonic | Less Potent | nih.gov |

| Hydroxy-Methyl-Mexiletine (HMM) | Frog Skeletal Muscle | Use-Dependent (10 Hz) | Greater Use-Dependence | nih.govmdpi.com |

| m-Hydroxymexiletine (MHM) | Human Cardiac (hNav1.5) | Tonic & Phasic | ~2-fold More Potent | ingentaconnect.comresearchgate.net |

| m-Hydroxymexiletine (MHM) | Human Skeletal (hNav1.4) | Tonic & Phasic | Equipotent | ingentaconnect.comresearchgate.net |

| N-carbonyloxy β-D-glucuronide (NMG) | Frog Skeletal Muscle | Tonic | Activity Almost Abolished | nih.govmdpi.com |

Stereoselectivity in Sodium Channel Interactions

The stereochemistry of mexiletine and its metabolites plays a role in their interaction with sodium channels. For this compound, a weak stereoselective tonic and use-dependent block has been observed, with the (R)-enantiomer being 1.3 times more potent than the (S)-enantiomer. nih.gov Interestingly, while mexiletine's stereoselectivity is attenuated at higher stimulation frequencies, this compound maintains its stereoselectivity during use-dependent block. nih.gov

In contrast, the metabolite hydroxy-methyl-mexiletine (HMM) shows a significant stereoselective tonic block, with the (S)-enantiomer being more potent than the (R)-enantiomer (IC50 values of 282.1±23.2 μM for S-HMM vs. 492.4±7.2 μM for R-HMM). nih.gov However, similar to mexiletine, the stereoselectivity of HMM is reduced as the stimulation frequency increases. nih.gov

Enzyme Inhibition or Induction Potential in In Vitro Systems (e.g., CYP Enzymes)

Mexiletine is primarily metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP1A2. nih.govdrugbank.com These enzymes are responsible for the formation of hydroxylated metabolites like this compound and hydroxy-methyl-mexiletine. mdpi.com In vitro studies using human liver microsomes have shown that mexiletine itself can inhibit CYP1A2, which may lead to drug-drug interactions. nih.govmdpi.com For instance, mexiletine inhibits the P450 1A2-mediated methoxyresorufin-O-demethylase (MROD) activity with a Ki of 6.7 μM. mdpi.com

Information specifically on the enzyme inhibition or induction potential of the this compound metabolite itself is less detailed in the available literature. However, the metabolism of the parent compound provides context. The formation of this compound is catalyzed by both CYP2D6 and CYP1A2. nih.govmdpi.com Inhibition studies on mexiletine hydroxylase activities in human liver microsomes revealed that specific inhibitors of both CYP2D6 (quinidine) and CYP1A2 (furafylline, ethoxyresorufin) significantly reduced the formation of these metabolites. nih.gov This indicates that the metabolic pathway leading to this compound is a target for drug interactions. There is no direct evidence found to suggest that this compound itself is a significant inhibitor or inducer of CYP enzymes.

Interactions with Other Ion Channels or Receptors in Isolated Systems

While the primary pharmacological target of mexiletine and its metabolites is the voltage-gated sodium channel, some research has explored interactions with other ion channels. For example, the parent compound mexiletine and its metabolite m-hydroxymexiletine (MHM) have been studied for their effects on the human ether-a-go-go-related gene (hERG) potassium channel. researchgate.net Such studies are crucial for assessing potential pro-arrhythmic risks. However, specific data on the interaction of this compound with other ion channels or receptors in isolated systems are not extensively detailed in the provided search results.

Cellular and Subcellular Effects in Non-Disease Models (e.g., Cytoprotection, Cellular Signaling)

Recent studies have begun to explore the effects of mexiletine beyond acute channel block, particularly its chronic effects on cellular processes. In one study using non-diseased human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), chronic administration (48 hours) of a therapeutic concentration of mexiletine (10 µM) led to a significant increase in the peak sodium current density (~75%) after the drug was washed out. nih.gov This effect was accompanied by an increase in the membrane localization of the Nav1.5 protein, suggesting that chronic mexiletine treatment may enhance the trafficking of sodium channels to the cell membrane. nih.gov This finding points to a potential role for mexiletine in restoring sodium current and cardiac conduction. nih.gov While this study focused on the parent drug, it opens avenues for investigating whether metabolites like this compound share these properties. No direct evidence on the cytoprotective or cellular signaling effects of this compound in non-disease models was found in the provided search results.

Chemical Synthesis and Derivatization Strategies for Research Applications

Total Synthesis of 4-Hydroxy Mexiletine (B70256)

The total synthesis of 4-hydroxy mexiletine, also known as para-hydroxymexiletine (PHM), provides the necessary material for pharmacological and metabolic studies. While much of the research focus has been on stereoselective methods due to the differential activity of the enantiomers, racemic this compound can be synthesized as a reference compound. The synthesis of hydroxylated analogs of mexiletine, including the para-hydroxy derivative, has been reported in various studies. researchgate.netnih.gov

A general approach to synthesizing these compounds involves the reaction of a substituted phenol (B47542) with an appropriate aminopropanol (B1366323) derivative. Specifically for this compound, the synthesis would start from a protected 3,5-dimethyl-4-hydroxyphenol, which is then reacted with a suitable three-carbon side chain precursor that contains a protected amine group. The final step typically involves the deprotection of the hydroxyl and amino groups to yield the target molecule. Laboratories have successfully synthesized a series of hydroxylated mexiletine analogs, including para-hydroxymexiletine (pHM) [4-(2-aminopropoxy)-3,5-dimethylphenol], for research purposes. researchgate.netfrontiersin.org

Stereoselective Synthesis of this compound Enantiomers

The stereochemistry of this compound is crucial, as its enantiomers exhibit different pharmacological properties. Consequently, significant effort has been dedicated to developing stereoselective synthetic routes to obtain the pure (R)- and (S)-enantiomers.

A reported stereospecific synthesis for both enantiomers of para-hydroxymexiletine (PHM) allows for their full characterization and biological evaluation. nih.gov This type of synthesis often employs chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction. For instance, a common strategy in the synthesis of related chiral amines like mexiletine involves starting with a chiral precursor, such as a chiral alcohol or aziridine, which sets the stereocenter early in the synthetic sequence. beilstein-journals.orguniversalprint.org In the specific synthesis of (R)- and (S)-PHM, the methods were developed to allow for the investigation of their blocking potency and stereoselectivity on skeletal muscle sodium channels. nih.gov The successful synthesis and characterization of these enantiomers were critical in discovering that, unlike the parent compound mexiletine, PHM maintains its stereoselectivity during use-dependent block of sodium channels. nih.gov

The synthesis of enantiomers of a related metabolite, m-hydroxymexiletine (MHM), also highlights the importance of stereospecificity. The efficient synthesis of (R)- and (S)-MHM, achieving an enantiomeric excess (ee) of >99%, was accomplished to enable further investigation into the stereospecific requirements of the voltage-gated sodium channel binding site. nih.gov

Preparation of Isotopically Labeled this compound for Metabolic Tracing

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of drugs and their metabolites within biological systems. medchemexpress.com The preparation of isotopically labeled this compound, for example with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), allows for its unambiguous detection and quantification in complex biological matrices using techniques like mass spectrometry. medchemexpress.comgoogle.com

While specific literature detailing the synthesis of labeled this compound is not prevalent, the general principles of isotopic labeling are well-established. google.com A synthetic route would typically involve incorporating the isotopic label into one of the key starting materials. For instance, a deuterated version of the 3,5-dimethylphenol (B42653) precursor could be used, or a side chain containing ¹³C or ¹⁵N could be introduced. The isotopic label is then carried through the synthetic steps to produce the final labeled this compound molecule. The use of stable isotopes offers a safe and effective method for identifying drug metabolites and understanding their pharmacokinetic properties without the need for radioactive materials. medchemexpress.com Such labeled compounds are crucial for definitive metabolic studies and can be used as internal standards in quantitative bioanalysis.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogues of this compound are central to understanding its structure-activity relationship (SAR), particularly concerning its interaction with voltage-gated sodium channels. By systematically modifying the structure of the parent molecule and evaluating the pharmacological effects of the resulting analogues, researchers can identify the key chemical features responsible for its biological activity. probiologists.comprobiologists.com

Several studies have focused on synthesizing a range of hydroxylated mexiletine analogues to investigate the impact of the position and number of hydroxyl groups on the aromatic ring. researchgate.netfrontiersin.orgnih.gov These synthetic efforts have produced compounds such as:

meta-hydroxymexiletine (mHM): 3-(2-aminopropoxy)-2,4-dimethylphenol. researchgate.net

hydroxymethylmexiletine (HMM): [2-(2-aminopropoxy)-3-methylphenyl]methanol. researchgate.net

bis(hydroxymethyl)mexiletine (bHMM): [2-(2-aminopropoxy)-1,3-phenylene]dimethanol. frontiersin.org

parahydroxyhydroxymethyl mexiletine (pHHMM): 4-(2-aminopropoxy)-3-(hydroxymethyl)-5-methylphenol. frontiersin.org

The evaluation of these analogues revealed important SAR insights. For example, the presence of a phenolic hydroxyl group in the para-position, as seen in this compound (pHM), was found to reduce the potency of sodium channel blockage compared to mexiletine. nih.gov Further studies showed that the blocking activity of these hydroxylated analogues was linearly correlated with their lipophilicity; less lipophilic drugs exhibited a weaker block. researchgate.netfrontiersin.org The very low blocking activity of dihydroxylated analogs suggested that increasing hydroxylation impairs either the transport to or the interaction with the binding site in the sodium channel pore. nih.gov

Other SAR studies have involved modifying different parts of the molecule. Analogues have been synthesized by replacing the methyl group on the stereogenic center with a larger phenyl group or by altering the substitution pattern on the phenoxy moiety (e.g., removing methyl groups or introducing a chlorine atom). acs.org These modifications led to significant changes in potency, with one analogue, (R)-2-(2-methylphenoxy)-1-phenylethanamine, being 27-fold more potent than (R)-mexiletine. acs.org

Table 1: SAR Findings for this compound and Related Analogues

| Compound Name | Structural Modification from Mexiletine | Key Research Finding | Citation(s) |

| This compound (pHM) | Addition of a hydroxyl group at the para-position of the aromatic ring. | Reduced potency compared to mexiletine but showed clear use-dependent behavior. | nih.gov |

| meta-Hydroxymexiletine (mHM) | Addition of a hydroxyl group at the meta-position. | Found to be approximately twice as potent as mexiletine on cardiac sodium channels (hNav1.5). | nih.govresearchgate.net |

| Hydroxymethylmexiletine (HMM) | Replacement of an aromatic methyl group with a hydroxymethyl group. | Showed significantly lower potency than mHM and pHM. | ingentaconnect.com |

| Dihydroxylated Analogues (e.g., pHHMM) | Introduction of two hydroxyl groups on the aromatic moiety. | Exhibited very low sodium channel blocking activity. | frontiersin.orgnih.gov |

| Phenyl-substituted Analogues | Replacement of the methyl group on the chiral carbon with a phenyl group. | Generally more active than mexiletine in both tonic and phasic block. | acs.org |

Comparative Pharmacokinetic Analysis of 4 Hydroxy Mexiletine in Non Human Models

Absorption, Distribution, and Excretion Studies in Animal Models (e.g., Rats)

The pharmacokinetic profile of mexiletine (B70256) and its metabolites, including 4-hydroxy mexiletine, has been investigated in several non-human models to understand their absorption, distribution, and excretion. Following administration, mexiletine is well absorbed and extensively distributed throughout the body, which is reflected by a large volume of distribution (5 to 9 L/kg) in healthy subjects nih.gov.

In Sprague-Dawley rats administered an intravenous dose of racemic mexiletine, the parent drug distributes rapidly into various tissues, with maximum concentrations observed just 5 minutes after dosing nih.gov. The drug shows high tissue-to-serum concentration ratios, particularly in the lungs, brain, and kidneys, indicating significant tissue uptake nih.gov. While studies on the specific tissue distribution of the this compound metabolite are limited, the distribution pattern of the parent compound provides insight into the potential sites of metabolite presence and action. The heart, the target organ for mexiletine's antiarrhythmic effects, shows concentrations of the parent drug enantiomers that are 7- to 8-fold higher than in serum nih.gov.

Table 1: Tissue/Serum Concentration Ratios of Mexiletine Enantiomers in Rats 5 Minutes After a Single IV Dose

| Tissue | R(-)-Mexiletine Ratio | S(+)-Mexiletine Ratio |

| Lungs | 29.5 | 27.2 |

| Brain | 23.9 | 22.3 |

| Kidneys | 22.1 | 20.8 |

| Liver | 13.9 | 33.0 |

| Heart | 8.0 | 7.0 |

| Fat | 1.9 | 1.8 |

| Data sourced from a study on the tissue distribution of mexiletine enantiomers in rats nih.gov. |

Excretion of mexiletine and its metabolites occurs primarily through the kidneys. In dogs, following oral administration of radiolabeled mexiletine, approximately 80% of the radioactivity is recovered in the urine within 96 hours, with less than 10% found in feces europa.eu. A significant portion of mexiletine is metabolized before excretion. In humans, about 10% of an administered dose is excreted unchanged in the urine regionostergotland.sehres.ca. The metabolites, including p-hydroxy mexiletine, hydroxymethyl mexiletine, and their corresponding alcohols, undergo further conjugation with glucuronic acid before being eliminated regionostergotland.seservice.gov.ukeuropa.eu. While urinary pH does not typically have a major impact on elimination, marked acidification of the urine can accelerate the excretion of the parent drug regionostergotland.sehres.ca.

Interspecies Differences in Metabolic Profiles

The metabolism of mexiletine shows considerable variation across different species, which is a critical consideration when using animal models to predict human pharmacokinetics europa.eunih.gov. Mexiletine undergoes extensive hepatic biotransformation, primarily through oxidation by cytochrome P450 (CYP) enzymes, followed by conjugation regionostergotland.seeuropa.eu. The major oxidative pathways involve aromatic hydroxylation (leading to p-hydroxy mexiletine) and aliphatic hydroxylation of the methyl group (leading to hydroxymethyl mexiletine) nih.govannualreviews.org.

In humans, the formation of p-hydroxy mexiletine and hydroxymethyl mexiletine is largely catalyzed by the polymorphic enzyme CYP2D6, while CYP1A2 is involved in N-oxidation pathways nih.govdrugbank.comresearchgate.net. These primary metabolites are also found in animal models, but their relative quantities can differ significantly, indicating interspecies variability in metabolic pathways europa.eu. For instance, a novel metabolite, meta-hydroxymexiletine, was first isolated from the urine of rats nih.govresearchgate.net. Subsequent in vitro studies using liver microsomes demonstrated that this metabolite is produced by various laboratory animals, including rats, guinea pigs, hamsters, rabbits, and mice, highlighting a pathway that is present across multiple non-human species nih.govresearchgate.netresearchgate.net.

Table 2: In Vitro Production of Meta-Hydroxymexiletine in Hepatic Microsomes from Various Species

| Species | Metabolite Production |

| Rat | Yes |

| Guinea Pig | Yes |

| Hamster | Yes |

| Rabbit | Yes |

| Mouse | Yes |

| Data confirming the in vitro production of the metabolite across these species nih.govresearchgate.net. |

Such differences in enzyme activity and metabolic pathways underscore the challenges in extrapolating metabolic data from animal models to humans nih.gov. The selection of an appropriate animal model must consider the similarities and differences in the expression and catalytic activities of drug-metabolizing enzymes nih.govnih.gov. For mexiletine, stereoselectivity also plays a role; in vitro studies with hepatic microsomes show that (S)-mexiletine is largely metabolized via para-hydroxylation to form this compound researchgate.net.

Role of Drug Transporters in Metabolite Disposition in In Vitro and Non-Human In Vivo Systems

Drug transporters are membrane proteins that play a crucial role in the absorption, distribution, and excretion (ADME) of drugs and their metabolites evotec.compharmaron.comnih.gov. The disposition of mexiletine and its metabolites, including this compound, can be influenced by these transporters, particularly in the liver and kidneys researchgate.net.

Information on the specific interaction between this compound and drug transporters is limited. However, studies on the parent compound provide valuable insights. Research has evaluated mexiletine's interaction with P-glycoprotein (P-gp), an efflux transporter, and it is not expected to be a substrate for this transporter europa.eu.

More significant interactions have been identified with organic cation transporters (OCTs), which are part of the solute carrier (SLC) family and are vital for the elimination of cationic drugs through the kidneys researchgate.netcapes.gov.br. In vitro studies using human embryonic kidney cells have shown that mexiletine is an inhibitor of the organic cation transporter 2 (OCT2) researchgate.netnih.gov. This is particularly relevant as OCT2 is important for renal drug elimination capes.gov.brresearchgate.netnih.gov. Since this compound is a major metabolite cleared by the kidneys, it is plausible that its disposition is also mediated by renal transporters like OCTs, although direct evidence is lacking. The inhibitory potential of the parent drug on these transporters could lead to drug-drug interactions by affecting the clearance of other substrates.

Table 3: In Vitro Inhibition of Wild-Type Human Organic Cation Transporter 2 (OCT2) by Mexiletine

| Compound | IC₅₀ (µM) |

| Mexiletine | 196 ± 28 |

| Data from an in vitro study characterizing the inhibition of wild-type OCT2 expressed in human embryonic kidney cells researchgate.net. |

Understanding the interplay between metabolites like this compound and various transporters is essential for predicting their pharmacokinetic behavior and potential for drug-drug interactions. Regulatory agencies recommend in vitro evaluation of interactions with key transporters such as P-gp, BCRP, OATPs, OATs, OCTs, and MATEs during drug development evotec.comnih.gov.

Computational and Theoretical Studies on 4 Hydroxy Mexiletine

Molecular Docking and Dynamics Simulations for Ligand-Enzyme/Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (enzyme or target). For 4-hydroxy mexiletine (B70256), these studies primarily focus on its formation within cytochrome P450 (CYP) enzymes and its interaction with the sodium channel, the pharmacological target of its parent drug, mexiletine.

Interaction with Cytochrome P450 Enzymes: The formation of 4-hydroxy mexiletine is catalyzed predominantly by the CYP2D6 enzyme and to a lesser extent by CYP1A2. nih.govmdpi.com Computational modeling of mexiletine within the active site of these enzymes reveals the structural basis for its hydroxylation.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been used to model the N-hydroxylation of mexiletine by CYP1A2. researchgate.net These simulations show that specific amino acid residues within the enzyme's active site, such as Thr124 and Phe226, are crucial for binding mexiletine in an orientation suitable for metabolism. researchgate.netkuleuven.be Molecular dynamics simulations indicate that the substrate's orientation within the active site can vary, but certain conformations place specific atoms, like the para-carbon of the aromatic ring, in proximity to the reactive heme center of the enzyme, facilitating hydroxylation to form this compound. kuleuven.be The binding is often stabilized by key interactions, including pi-stacking with phenylalanine residues and hydrogen bonds, sometimes mediated by water molecules. kuleuven.be

Interaction with Sodium Channels: Mexiletine exerts its antiarrhythmic effect by blocking voltage-gated sodium channels, such as the cardiac (hNav1.5) and skeletal muscle (hNav1.4) isoforms. mdpi.com Docking studies on mexiletine reveal that its binding site is located within the channel's inner pore. nih.gov The interaction involves the drug's protonated amine group forming a π-cation bond with aromatic residues, like phenylalanine, and its aryloxy moiety interacting with other residues. researchgate.net

While direct docking studies on this compound are less common, its reduced activity can be explained by its altered physicochemical properties. The addition of a hydroxyl group to the aromatic ring significantly increases the molecule's polarity. This change can impair its ability to partition into the lipophilic binding site within the channel pore or alter the critical electrostatic potential of the aromatic tail, thereby weakening its interaction with key residues like Phe1586, which is crucial for producing a blocking effect. researchgate.net

Table 1: Summary of Molecular Interactions from Computational Studies

| Compound Studied | Target/Enzyme | Computational Method | Key Interacting Residues | Implication for this compound |

|---|---|---|---|---|

| Mexiletine | CYP1A2 | QM/MM, MD Simulations | Phe226, Thr124 | Explains the binding orientation required for the metabolic formation of hydroxylated metabolites, including this compound. researchgate.netkuleuven.be |

| Mexiletine | hNav1.5 Sodium Channel | Molecular Docking | Phenylalanine, Tyrosine residues | Provides a model for the parent drug's binding. The increased polarity of this compound likely disrupts these key hydrophobic and electrostatic interactions, reducing binding affinity. nih.govresearchgate.net |

| Mexiletine Analogs | hNav1.4 Sodium Channel | - | Phe1586, Tyr1593 | Demonstrates that hydroxylation of the aryloxy moiety reduces sodium channel block, suggesting a molecular basis for the inactivity of this compound. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (QSMR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Similarly, Quantitative Structure-Metabolism Relationship (QSMR) models correlate structure with metabolic fate.

While specific QSAR studies focusing solely on this compound are not prominent, due to its recognized low activity, broader studies on mexiletine analogs provide relevant insights. Research on related local anesthetic-like drugs has shown that the introduction of hydroxyl groups on the aromatic moiety generally impairs interaction with the sodium channel binding site. researchgate.net A 3D-QSAR study on a series of related sodium channel blockers highlighted that both lipophilicity and the electrostatic potential of the aromatic portion are critical for potent blocking activity. researchgate.net The introduction of the polar hydroxyl group in this compound adversely affects these properties, which is consistent with its observed lack of efficacy.

QSMR models can help explain why certain metabolic pathways are favored. For mexiletine, the properties of the aromatic ring and the methyl groups make them susceptible to oxidation by CYP enzymes. The electronic properties of the benzene (B151609) ring direct hydroxylation to the para and meta positions. QSMR approaches, often integrated into metabolic prediction software, use descriptors such as electronic charge distribution, bond energies, and solvent accessibility to predict which sites on a molecule are most likely to be metabolized. mdpi.com These models would correctly identify the para-position of mexiletine as a highly probable site of metabolism, leading to the formation of this compound.

In Silico Prediction of Metabolic Hotspots and Pathways

In silico metabolism prediction tools are computational programs designed to identify the most likely sites of metabolism (SoMs) on a drug molecule and predict the resulting metabolites. mdpi.comunivie.ac.at These tools utilize rule-based systems derived from known metabolic reactions or machine learning models trained on large datasets of metabolic data.

For mexiletine, these programs can successfully predict its major metabolic pathways. drugs.com The primary metabolic transformations for mexiletine are aromatic hydroxylation, aliphatic hydroxylation, and N-oxidation. nih.govdrugs.commdpi.com

Aromatic Hydroxylation: In silico models identify the aromatic ring as a primary metabolic hotspot. Based on the electronic influence of the existing substituents, the para-position (carbon 4) is predicted as a highly likely site for hydroxylation, leading to the formation of This compound . The meta-position is another predicted site, forming m-hydroxymexiletine. nih.govmdpi.com

Aliphatic Hydroxylation: The methyl groups on the aromatic ring are also identified as labile sites, leading to the formation of hydroxymethylmexiletine. nih.govmdpi.com

N-oxidation: The primary amine group is another key site, predicted to undergo oxidation to form N-hydroxymexiletine. mdpi.comresearchgate.net

These predictions align well with experimental findings from human studies, which confirm that this compound, hydroxymethylmexiletine, and their corresponding alcohols are major metabolites. hres.cahres.ca Computational tools can thus serve as a reliable first step in understanding the metabolic fate of a drug, accurately pinpointing the enzymatic reactions that produce metabolites like this compound. researchgate.net

Table 2: Predicted and Confirmed Metabolic Pathways of Mexiletine

| Metabolic Pathway | Predicted Metabolic Hotspot | Resulting Metabolite | Key Enzymes | Status |

|---|---|---|---|---|

| Aromatic Hydroxylation | Carbon 4 of the aromatic ring | This compound (PHM) | CYP2D6, CYP1A2 | Confirmed Major Metabolite nih.govnih.govmdpi.com |

| Aromatic Hydroxylation | Carbon 3 of the aromatic ring | m-Hydroxymexiletine (MHM) | CYP2D6 | Confirmed Metabolite nih.govmdpi.com |

| Aliphatic Hydroxylation | Aromatic methyl group | Hydroxymethylmexiletine (HMM) | CYP2D6 | Confirmed Major Metabolite nih.govmdpi.com |

| N-Oxidation | Amine nitrogen | N-Hydroxymexiletine (NHM) | CYP1A2, CYP2E1 | Confirmed Metabolite mdpi.comresearchgate.net |

Conformational Analysis and Stereochemical Characterization

Mexiletine is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (R)-mexiletine and (S)-mexiletine. mdpi.com This stereochemistry is a critical aspect of its pharmacology and metabolism, and by extension, that of its metabolites like this compound.

Conformational Analysis: Conformational analysis involves studying the different 3D shapes a molecule can adopt by rotating around its single bonds. Theoretical studies using methods like the AM1 method and ab initio calculations have been performed to understand the stable conformations of mexiletine. researchgate.net These studies focus on the torsion angles that define the spatial relationship between the aryloxy group and the aminopropane side chain. The molecule's conformation is crucial for how it fits into an enzyme's active site or a receptor's binding pocket. nih.gov The introduction of a hydroxyl group at the 4-position would influence the molecule's preferred conformation due to potential intramolecular hydrogen bonding and altered steric and electronic properties, though it would not change the fundamental chirality of the original stereocenter.

Stereochemical Characterization: The metabolism of mexiletine is highly stereoselective. The (R)- and (S)-enantiomers are metabolized at different rates and via different pathways. mdpi.comnih.gov Studies have shown that the formation of hydroxylated metabolites is stereospecific. For instance, the CYP1A2-mediated N-hydroxylation is reportedly ten times faster for the (R)-isomer than the (S)-isomer. mdpi.comresearchgate.net

This stereoselectivity extends to the formation and subsequent conjugation of this compound. Analysis of urine samples from patients treated with racemic mexiletine shows a high degree of stereoselectivity in both the formation and glucuronidation of its hydroxylated metabolites. nih.gov The urinary excretion of mexiletine conjugates is composed mainly of derivatives from the (R)-(-)-enantiomer. nih.gov This indicates that the enzymes responsible for both phase I metabolism (like CYP2D6 forming this compound) and phase II metabolism (like UDP-glucuronosyltransferases) can distinguish between the enantiomers of the substrate and its metabolites. Capillary electrophoresis and chiral chromatography methods have been developed to separate and quantify the individual enantiomers of mexiletine and its hydroxylated metabolites, including (R)- and (S)-4-hydroxy mexiletine, confirming these stereoselective processes in pharmacokinetic studies. nih.govmdpi.com

Future Research Directions and Methodological Advancements

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

To achieve a holistic view of 4-Hydroxy Mexiletine's biological impact, future studies will increasingly integrate advanced "omics" technologies. researchgate.net Metabolomics and proteomics, in particular, offer powerful tools to map the broader biochemical consequences of mexiletine (B70256) metabolism.

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

The accurate quantification and characterization of this compound and other related metabolites are crucial for detailed pharmacokinetic and pharmacodynamic studies. Future advancements will focus on developing novel analytical platforms with improved sensitivity and specificity.

While current methods like HPLC and GC-MS have been effective, newer techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) , like Quadrupole Time-of-Flight (QTOF-MS), offer significant advantages. ojp.govresearchgate.net These platforms can provide more detailed structural information and detect metabolites at lower concentrations. ojp.gov The development of automated methods, such as those using sequential injection analysis, can also increase throughput for quality control and research purposes. nih.gov

Furthermore, there is a growing need for enantioselective analytical methods. researchgate.net Since mexiletine has a chiral center, its enantiomers can have different metabolic fates and pharmacological activities. researchgate.netscialert.net Advanced chiral separation techniques, such as capillary electrophoresis with cyclodextrins as chiral selectors, will be essential for studying the specific roles of the (R)- and (S)-enantiomers of this compound. mdpi.com

Exploration of Undiscovered Biochemical Pathways and Interactions

While the primary metabolic pathways of mexiletine leading to this compound are relatively well-understood, involving enzymes like CYP2D6 and CYP1A2, the potential for undiscovered biochemical pathways and interactions remains. regionostergotland.sedrugs.comeuropa.eu Future research should aim to explore these less-characterized routes.

This includes investigating the potential for Phase II conjugation reactions beyond glucuronidation. regionostergotland.sedrugs.com Additionally, the interaction of this compound with a wider range of proteins and receptors should be examined. Recent studies have begun to explore the effects of mexiletine and its metabolites on various ion channels, but a more systematic screening against a broader array of biological targets is warranted. researchgate.net

Molecular modeling techniques can aid in predicting potential interactions between this compound and various biological macromolecules, guiding experimental validation. scialert.net These computational approaches can help identify previously unknown binding partners and potential off-target effects.

Application of Artificial Intelligence and Machine Learning for Predictive Modeling in Metabolite Research

The application of these advanced computational methods will be crucial for translating basic research on this compound into clinically relevant insights, ultimately improving drug safety and efficacy. nih.gov

Q & A

Q. What are the key chemical identifiers and synthesis pathways for 4-Hydroxy Mexiletine?

this compound, also known as p-Hydroxymexiletine or 4-(2-aminopropoxy)-3,5-dimethylphenol hydrochloride, is a metabolite of the antiarrhythmic drug Mexiletine. Its IUPAC name and synonyms are critical for unambiguous identification in chemical databases and experimental protocols. Synthesis typically involves hydroxylation of Mexiletine, with deuterated analogs (e.g., [²H₆]-N-Hydroxy Mexiletine Oxalate) used as internal standards in pharmacokinetic studies .

Q. How should pharmacokinetic parameters (e.g., plasma concentration, half-life) be determined for this compound?

Pharmacokinetic studies require dose-dependent plasma sampling and high-performance liquid chromatography (HPLC) to measure concentrations. For example, Mexiletine exhibits a mean elimination half-life of 11.31 hours post-oral administration, with peak plasma concentrations occurring 2 hours post-dose. Interpatient variability necessitates individualized dosing (10–14 mg/kg/day) to achieve therapeutic plasma levels (0.75–2.00 µg/mL) . Correlating plasma and cerebrospinal fluid (CSF) concentrations is essential for CNS-targeted studies, as strong correlations (p < 0.001) have been demonstrated .

Q. What are the primary safety considerations in clinical trials involving this compound?

Safety protocols must account for dose-dependent adverse effects. In ALS trials, 900 mg/d caused a 32% discontinuation rate due to gastrointestinal discomfort, while 300 mg/d was well-tolerated . Monitoring for QTc interval changes is critical in cardiac studies, as Mexiletine alters sodium channel conformations linked to long QT syndrome (LQTS) .

Advanced Research Questions

Q. How do genetic variants (e.g., SCN5A, HERG) influence this compound's efficacy in arrhythmia management?

Mexiletine's sodium channel-blocking effects are genotype-specific. In LQT3 patients (SCN5A mutations), Mexiletine shortens QTc intervals (p < 0.005), whereas LQT2 patients (HERG mutations) show minimal response. Systems-based modeling of 32 LQT3 patients predicted drug response with 87.5% accuracy in blinded trials, emphasizing the need for genetic screening in trial design .

Q. What experimental designs are optimal for assessing stereoselective effects of this compound enantiomers?

Enantiomers (R-(-)- and S-(+)-Mexiletine) exhibit divergent antiarrhythmic properties. Resolution via diastereomeric salt crystallization (e.g., p-toluoyl tartrate) achieves >98% optical purity. In vivo studies using programmed electrical stimulation in arrhythmia models revealed R-(-)-Mexiletine's superior efficacy (50% VT prevention vs. 20% for S-(+)-Mexiletine), highlighting the need for chiral separation in preclinical studies .

Q. How can aggregated N-of-1 trials improve evidence generation for rare diseases like nondystrophic myotonia?

N-of-1 trials with repeated crossover phases (e.g., 4-week Mexiletine vs. placebo periods) reduce interpatient heterogeneity. Bayesian hierarchical models aggregate individual data to compute posterior probabilities of clinical effect. In myotonia studies, Mexiletine reduced muscle stiffness by 3.06 points (95% CrI: 1.96–4.15) with 100% posterior probability of efficacy, validating this design for rare diseases .

Q. What statistical methods resolve contradictions in Mexiletine's clinical outcomes across studies?

Multivariate regression and sensitivity analyses address confounding variables (e.g., dosing, genetic background). For example, ALS trials showed no progression delay but significant cramp reduction (p = 0.002 for 900 mg/d), while myotonia studies demonstrated consistent efficacy. Meta-analyses should stratify by disease subtype and endpoint (e.g., symptom relief vs. survival) .

Q. How can reproducibility be ensured in studies of this compound's metabolic pathways?

Detailed protocols for deuterated tracer synthesis (e.g., [²H₅]-4-Hydroxy Propafenone HCl) and LC-MS/MS quantification must be published. Independent validation via blinded reanalysis (e.g., plasma-CSF correlations) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) mitigate reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.